2-(3-amino-4-ethylphenyl)-3-pyridinol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-amino-4-ethylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-9-5-6-10(8-11(9)14)13-12(16)4-3-7-15-13/h3-8,16H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTPCMSEKPTMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=C(C=CC=N2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Amino 4 Ethylphenyl 3 Pyridinol and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for the Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.innumberanalytics.comslideshare.net For 2-(3-amino-4-ethylphenyl)-3-pyridinol, the primary disconnection is at the C-C bond between the pyridine (B92270) and phenyl rings. This identifies two key fragments: a 3-hydroxypyridine (B118123) derivative functionalized at the 2-position for coupling, and a 3-amino-4-ethylphenyl unit, likely as an organometallic reagent or a halide.
Established Synthetic Routes to the 3-Pyridinol Scaffold
The 3-pyridinol core is a common structural motif, and numerous methods exist for its synthesis and derivatization.
Approaches to 3-Pyridinol Derivatization at the 2-Position
To facilitate the coupling with the aryl fragment, the 3-pyridinol ring must be functionalized at the 2-position. A common strategy involves the use of a 2-halopyridine derivative. These can be prepared through various methods, including the condensation of a 1,3-dicarbonyl compound with a substituted acetamide, followed by deoxychlorination of the resulting pyridone. youtube.com The halogen at the 2-position then serves as a handle for cross-coupling reactions.
Another approach is the direct construction of a functionalized pyridine ring where the 2-position is already substituted or primed for substitution.
Cyclocondensation and Annulation Strategies for Pyridine Ring Formation
The formation of the pyridine ring itself is often achieved through cyclocondensation reactions. youtube.comresearchgate.net These methods typically involve the reaction of a 1,5-dicarbonyl compound or its equivalent with ammonia (B1221849) or an ammonia source. baranlab.orgyoutube.com A well-known example is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.org
Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines have also been employed to construct highly substituted pyridine rings. researchgate.net These cycloaddition strategies offer a modular approach to pyridine synthesis. researchgate.net
Synthesis of the 3-Amino-4-ethylphenyl Moiety and Precursors
The synthesis of the 3-amino-4-ethylphenyl fragment typically starts from a commercially available precursor. A common route involves the nitration of an ethylbenzene (B125841) derivative, followed by reduction of the nitro group to an amine. For instance, the synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) has been achieved through the reduction of the corresponding 3-nitrophenyl derivative using stannous chloride. nih.gov
Alternatively, functional group interconversion strategies can be employed. For example, a precursor with a different functional group at the 3-position can be converted to the desired amino group late in the synthesis. The starting materials for these syntheses are often derived from acetophenones, which can be oxidized to arylglyoxals as key intermediates. scielo.org.za
Cross-Coupling Reactions for Aryl-Pyridinol Linkage Formation (e.g., Suzuki, Heck)
The crucial step of linking the aryl and pyridinol moieties is typically achieved through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com In this context, a 2-halopyridinol derivative would be coupled with a 3-amino-4-ethylphenylboronic acid or its ester. nih.gov The reaction is catalyzed by a palladium complex and requires a base. libretexts.org A key advantage of the Suzuki coupling is the relatively low toxicity and stability of the organoboron reagents. youtube.com
| Component | Description | Reference |
|---|---|---|
| Catalyst | Typically a Palladium(0) complex. | libretexts.org |
| Aryl/Vinyl Halide or Triflate | One of the coupling partners, in this case, the functionalized 3-pyridinol. | libretexts.org |
| Organoboron Reagent | The other coupling partner, such as a boronic acid or ester of the 3-amino-4-ethylphenyl moiety. | libretexts.org |
| Base | Required for the transmetalation step. | libretexts.org |
The Heck reaction provides another powerful tool for C-C bond formation, involving the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org While the classic Heck reaction couples a halide with an alkene, oxidative Heck variations allow for the coupling of arylboronic acids with alkenes, which could be a vinyl-substituted pyridinol. researchgate.netpsu.edubeilstein-journals.org
| Reaction | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid/Ester | Mild reaction conditions, commercial availability of reagents, low toxicity of boron compounds. | libretexts.orgyoutube.com |
| Heck Reaction | Aryl/Vinyl Halide + Alkene | Direct arylation of alkenes, good stereoselectivity. | mdpi.comorganic-chemistry.org |
Functional Group Compatibility and Protecting Group Strategies for Amine and Hydroxyl Functionalities
The presence of both an amino group and a hydroxyl group in the target molecule and its precursors necessitates careful consideration of functional group compatibility and the use of protecting groups. organic-chemistry.orgrsc.org
The amino group is nucleophilic and susceptible to a variety of reactions. libretexts.org To prevent unwanted side reactions during synthesis, it is often protected. Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which can be removed under acidic or basic conditions, respectively. organic-chemistry.orgrsc.org The choice of protecting group depends on the stability required for subsequent reaction steps. organic-chemistry.org For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group is a robust protecting group for nitrogen heterocycles that is stable under Suzuki-Miyaura coupling conditions. nih.gov
Similarly, the hydroxyl group can be reactive and may require protection. nih.gov Common protecting groups for hydroxyls include ethers (e.g., benzyl (B1604629), silyl (B83357) ethers) and esters (e.g., acetate). libretexts.org The selection of a protecting group for the hydroxyl function must be orthogonal to the one used for the amine, meaning they can be removed under different conditions without affecting each other. rsc.org For example, a silyl ether can be removed with fluoride (B91410) ions, while a benzyl ether is typically cleaved by hydrogenolysis. libretexts.org
The strategic use of protecting groups ensures that the desired transformations occur at the intended sites, leading to an efficient and successful synthesis of this compound.
Stereoselective Synthesis Considerations for Potential Chiral Analogs
The development of chiral analogs of this compound can be approached through several stereoselective synthetic strategies. While direct asymmetric synthesis of this specific molecule is not extensively documented, principles from the synthesis of other chiral pyridines can be applied. The introduction of chirality can be envisioned at two primary locations: on the pyridine ring itself, if substituted to create a stereocenter, or at the ethyl group on the phenyl ring, creating a chiral benzylic center.
One established method for inducing chirality in pyridine derivatives is through the use of chiral catalysts in conjunction with prochiral substrates. For instance, the synthesis of C2-symmetric analogs of 4-(pyrrolidino)pyridine has been achieved, demonstrating the feasibility of creating enantiomerically pure pyridine compounds. citedrive.com Another powerful technique is the asymmetric hydrogenation of substituted pyridinium (B92312) salts. Research has shown that using a Rh-JosiPhos catalyst in the presence of an organic base can lead to high enantiomeric excess in the reduction of N-benzylated 3-substituted pyridinium salts to the corresponding piperidines. researchgate.net This method could potentially be adapted for the stereoselective reduction of a pyridinium precursor of the target molecule.
Furthermore, enantioselective nucleophilic addition to pyridine derivatives represents a viable pathway. Highly enantioselective catalytic transformations of β-substituted alkenyl pyridines have been reported, utilizing Lewis acid activation and copper-chiral diphosphine ligand catalysts with Grignard reagents. rsc.org This approach could be explored for the asymmetric functionalization of a suitably designed pyridine precursor. The synthesis of chiral acyclic nucleoside analogs using DHAP-dependent aldolases, which catalyze the aldol (B89426) addition of DHAP to various aldehydes to generate compounds with two stereocenters, also provides a bio-catalytic strategy that could be adapted for creating chiral side chains. nih.gov
The following table summarizes potential strategies for the stereoselective synthesis of chiral analogs of this compound, based on established methods for other pyridine derivatives.
| Strategy | Description | Potential Application to Target Molecule | Key Considerations |
| Asymmetric Hydrogenation | Reduction of a prochiral pyridinium salt using a chiral catalyst (e.g., Rh-JosiPhos) to create a chiral center. researchgate.net | Stereoselective reduction of a pyridinium precursor to a chiral piperidine, which is then aromatized. | Substrate compatibility; control of aromatization conditions. |
| Chiral Catalyst-Mediated Synthesis | Use of enantiomerically pure catalysts to control the stereochemical outcome of a reaction, such as in the synthesis of C2-symmetric PPY derivatives. citedrive.com | Enantioselective coupling or cyclization reactions to form the chiral pyridinol ring system. | Catalyst design and efficiency for the specific substrate. |
| Enantioselective Nucleophilic Addition | Addition of a nucleophile to a pyridine derivative in the presence of a chiral ligand to induce stereoselectivity. rsc.org | Asymmetric addition of a functional group to the pyridine ring or a precursor. | Reactivity of the pyridine substrate; availability of suitable chiral ligands. |
| Biocatalysis | Employment of enzymes, such as aldolases, to catalyze stereoselective transformations. nih.gov | Enzymatic resolution of a racemic intermediate or asymmetric synthesis of a chiral side chain. | Enzyme stability and substrate specificity. |
Exploration of Novel and Sustainable Synthetic Pathways
The growing emphasis on green chemistry in pharmaceutical manufacturing necessitates the exploration of novel and sustainable synthetic pathways for this compound. citedrive.comnih.gov Traditional synthetic methods often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Modern approaches aim to mitigate these issues through the use of greener solvents, catalysts, and energy sources.
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyridine derivatives in a single step. researchgate.netnih.gov A one-pot, four-component reaction of a β-ketoester, an aldehyde, an active methylene (B1212753) compound, and a nitrogen source, for instance, could be envisioned for the construction of the substituted pyridinol core. Such methods significantly reduce reaction times, energy consumption, and waste production. nih.gov
The use of microwave-assisted synthesis has also emerged as a valuable tool in green chemistry. researchgate.netnih.gov Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purer products in shorter timeframes compared to conventional heating. This technique could be applied to various steps in the synthesis of the target molecule, such as the initial condensation or subsequent cross-coupling reactions.
Solvent-free or aqueous media reactions are another cornerstone of sustainable synthesis. The development of palladium acetate-catalyzed ligand-free Suzuki reactions of 2,3,5-trichloropyridine (B95902) with arylboronic acids in an aqueous phase highlights the potential for conducting cross-coupling reactions in environmentally benign solvents. nih.gov Similarly, solvent-free condensation reactions for the synthesis of 2-pyridones have been reported, offering advantages such as reduced waste and simplified purification. mdpi.com
The table below outlines some novel and sustainable approaches that could be adapted for the synthesis of this compound.
| Sustainable Approach | Description | Potential Application | Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the product, which incorporates most of the atoms of the starting materials. researchgate.netnih.gov | One-pot synthesis of the substituted pyridinol core. | High atom economy, reduced waste, shorter reaction times. |
| Microwave-Assisted Synthesis | Utilizing microwave energy to heat reactions, often leading to faster reaction times and higher yields. researchgate.netnih.gov | Accelerating condensation or cross-coupling steps. | Increased reaction rates, improved yields, energy efficiency. |
| Aqueous Media Synthesis | Using water as a solvent, which is non-toxic, non-flammable, and inexpensive. nih.gov | Performing palladium-catalyzed cross-coupling reactions in water. | Environmentally benign, improved safety. |
| Solvent-Free Reactions | Conducting reactions without a solvent, often by heating a mixture of the neat reactants. mdpi.com | Condensation reactions to form the pyridine ring. | Reduced solvent waste, simplified workup. |
| Green Catalysts | Employing catalysts that are recyclable, non-toxic, and efficient under mild conditions. rsc.org | Use of iron-based or other earth-abundant metal catalysts. | Lower cost, reduced environmental impact. |
Reaction Mechanism Elucidation for Key Synthetic Transformations
Understanding the reaction mechanisms of the key bond-forming steps is crucial for optimizing the synthesis of this compound. The construction of this molecule likely involves the formation of the C-C bond between the phenyl and pyridine rings, as well as the formation of the pyridine ring itself.
A plausible and widely used method for forming the 2-arylpyridine linkage is the Suzuki-Miyaura cross-coupling reaction . libretexts.orgorganic-chemistry.orgyoutube.comharvard.edu This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate. The catalytic cycle is generally understood to proceed through three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine precursor (e.g., 2-chloro-3-hydroxypyridine), forming a Pd(II) intermediate. libretexts.orgyoutube.com
Transmetalation: The organic group from the organoboron reagent (the 3-amino-4-ethylphenyl group) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base. libretexts.orgorganic-chemistry.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. libretexts.orgyoutube.com
Another powerful strategy for forming the aryl-pyridine bond is through direct C-H activation . rsc.orgnih.gov This approach avoids the pre-functionalization of the pyridine ring with a halide. The mechanism for palladium-catalyzed C-H arylation of pyridines can be complex and may involve a concerted metalation-deprotonation step, where the palladium catalyst coordinates to the pyridine nitrogen, facilitating the activation of a C-H bond. rsc.org Computational studies have been instrumental in elucidating the intricate details of these mechanisms, including the role of transient activators and the energetics of different pathways. acs.org
The formation of the pyridine ring itself can be achieved through various cyclization reactions. For instance, a multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines has been studied computationally, revealing a mechanism involving Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov While the specific precursors for this compound would differ, the fundamental mechanistic principles of these ring-forming reactions are likely to be similar.
The following table details the key mechanistic steps for two probable synthetic transformations for assembling the target molecule.
| Transformation | Key Mechanistic Steps | Intermediates | Factors Influencing the Reaction |
| Suzuki-Miyaura Coupling | Oxidative addition, transmetalation, reductive elimination. libretexts.orgyoutube.com | Pd(II)-aryl halide complex, Pd(II)-di-organic complex. | Catalyst, ligand, base, solvent. |
| Direct C-H Arylation | Coordination of catalyst to pyridine, C-H activation (e.g., concerted metalation-deprotonation), reductive elimination. rsc.orgacs.org | Palladacycle intermediate. | Catalyst, oxidant, directing groups, temperature. |
Chemical Reactivity and Derivatization Studies of 2 3 Amino 4 Ethylphenyl 3 Pyridinol
Electrophilic and Nucleophilic Substitution Reactions on the Pyridinol Ring
The pyridinol ring in 2-(3-amino-4-ethylphenyl)-3-pyridinol is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the electronic nature of the substituents and the reaction conditions.
Electrophilic Aromatic Substitution: The pyridine (B92270) ring is generally considered electron-deficient, making electrophilic aromatic substitution (SEAr) more challenging compared to benzene. researchgate.netnih.govrsc.org However, the presence of the electron-donating hydroxyl group at the 3-position is expected to activate the ring towards electrophiles. Conversely, the nitrogen atom in the pyridine ring can be protonated under acidic conditions, forming a pyridinium (B92312) ion which is strongly deactivated towards electrophilic attack. nih.gov Studies on 3-hydroxypyridine (B118123) have shown that nitration occurs on the conjugate acid at the 2-position. nih.gov For this compound, the 2-position is already substituted. Therefore, electrophilic attack is anticipated to occur at other positions, likely influenced by the combined directing effects of the hydroxyl and the substituted phenyl groups. The most probable sites for electrophilic attack are the electron-rich positions ortho and para to the hydroxyl group, namely positions 4 and 6.
Nucleophilic Aromatic Substitution: The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, due to the ability of the electronegative nitrogen to stabilize the anionic Meisenheimer intermediate. uwindsor.caresearchgate.net In the case of this compound, the presence of a good leaving group, which is not inherently present, would be required for a classical SNAr reaction. However, reactions like the Chichibabin reaction, which involves the direct amination of pyridines, demonstrate the feasibility of nucleophilic substitution of hydrogen. uwindsor.ca The reactivity of the pyridinol ring towards nucleophiles can be enhanced by N-oxidation or quaternization of the pyridine nitrogen, which further increases the ring's electrophilicity.
| Reaction Type | Predicted Position of Attack | Influencing Factors |
|---|---|---|
| Electrophilic Substitution (e.g., Nitration, Halogenation) | Position 4 or 6 | Activating effect of the -OH group, directing effect of the 2-aryl substituent. |
| Nucleophilic Substitution (with prior activation) | Position 4 or 6 | Inherent electron-deficient nature of the pyridine ring. |
Chemical Transformations Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)
The primary aromatic amino group is a highly reactive functional handle, enabling a variety of chemical transformations.
Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides. This reaction is often carried out in the presence of a base like pyridine, which serves to neutralize the acid byproduct and can also act as a nucleophilic catalyst. sigmaaldrich.com This transformation is useful for installing a wide range of amide functionalities, which can modulate the electronic and steric properties of the molecule.
Alkylation: Alkylation of the amino group can be achieved with various alkylating agents. However, direct alkylation of primary amines can often lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov More controlled alkylation can be achieved through reductive amination with aldehydes or ketones, or through specialized methods like hydrogen-borrowing catalysis which allows alcohols to be used as alkylating agents. researchgate.net
Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. enamine.net The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups through Sandmeyer-type reactions. wisc.edu These transformations allow for the introduction of halides, cyano, hydroxyl, and other groups in place of the original amino group.
| Reaction | Reagents | Product Type | Key Considerations |
|---|---|---|---|
| Acylation | Acyl chloride, Acetic anhydride (B1165640), Pyridine | Amide | Generally high yielding and selective. |
| Alkylation | Alkyl halide, Reductive amination reagents | Secondary/Tertiary Amine | Risk of over-alkylation with simple alkyl halides. |
| Diazotization | NaNO2, HCl (aq), 0-5 °C | Diazonium Salt | Intermediate is often unstable and used in situ. |
Modifications and Reactivity of the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group on the pyridinol ring is another key site for chemical modification.
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, reacting the corresponding pyridinolate with an alkyl halide. The formation of the pyridinolate is typically achieved using a suitable base. This modification can be used to introduce a variety of alkyl or aryl ether moieties, which can significantly alter the lipophilicity and hydrogen bonding capacity of the molecule.
Esterification: Esterification of the hydroxyl group can be accomplished by reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method. researchgate.net Alternatively, reaction with an acyl chloride or anhydride in the presence of a base like pyridine is also highly effective. baranlab.org This allows for the introduction of a wide range of ester functionalities.
| Reaction | Typical Reagents | Product Type |
|---|---|---|
| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | Ether |
| Esterification | Carboxylic acid/H+, Acyl chloride/Pyridine, Acetic anhydride | Ester |
Functionalization Strategies for the Ethyl and Phenyl Moieties
The ethyl and phenyl groups offer further opportunities for structural diversification.
Functionalization of the Ethyl Group: The ethyl group possesses benzylic protons which are susceptible to radical-mediated functionalization. wikipedia.org Benzylic C-H bonds can be oxidized to carbonyl groups under various catalytic conditions. uwindsor.ca Furthermore, benzylic C-H activation can be achieved using transition metal catalysts to introduce other functional groups. organic-chemistry.org
Functionalization of the Phenyl Ring: The phenyl ring can be functionalized through several modern synthetic methodologies. Directed ortho-metalation (DoM) is a powerful technique where a directing group on the ring guides the deprotonation of an adjacent ortho-position by a strong base, followed by quenching with an electrophile. sigmaaldrich.commdpi.comresearchgate.netrsc.org In the context of this compound, the amino group or a derivative thereof could potentially act as a directing group for functionalization of the phenyl ring. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are invaluable for introducing new carbon-carbon and carbon-heteroatom bonds onto the phenyl ring, assuming a suitable handle like a halide is present or can be introduced. nih.govenamine.net
Heterocyclic Annulation and Scaffold Modifications for Chemical Space Expansion
To significantly expand the chemical space around the this compound scaffold, heterocyclic annulation reactions can be employed. These reactions involve the construction of new rings fused to the existing pyridinol or phenyl frameworks.
Annulation reactions can be designed to utilize the existing functional groups as handles for ring formation. For instance, the amino and hydroxyl groups can participate in condensation reactions with bifunctional electrophiles to form new heterocyclic rings. baranlab.orgresearchgate.net Palladium-catalyzed annulation reactions of pyridines with various coupling partners have also been reported to yield fused polycyclic systems. nih.gov Furthermore, cycloaddition reactions, such as the hetero-Diels-Alder reaction, can be a powerful tool for constructing fused pyridine systems. mdpi.com Such strategies allow for the creation of novel, rigid, and three-dimensional structures derived from the parent molecule.
Generation of Structurally Diverse Analogs for Structure-Activity/Property Relationship Studies
The generation of a library of structurally diverse analogs is a cornerstone of structure-activity relationship (SAR) and structure-property relationship (SPR) studies. wisc.edu By systematically modifying different parts of the this compound molecule, researchers can probe the influence of various structural features on its biological activity or physical properties.
The derivatization strategies outlined in the preceding sections provide a roadmap for creating such a library. For example, a series of amides can be synthesized by reacting the amino group with a diverse set of carboxylic acids. Similarly, a range of ethers and esters can be prepared from the hydroxyl group. The phenyl and ethyl groups can be functionalized to introduce a variety of substituents with different electronic and steric properties. Finally, heterocyclic annulation can be used to create entirely new fused-ring systems. The resulting library of compounds can then be screened to identify key structural motifs responsible for desired activities or properties, guiding the design of more potent or specialized molecules.
Theoretical and Computational Investigations of 2 3 Amino 4 Ethylphenyl 3 Pyridinol
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the distribution of electrons, which governs the molecule's reactivity, stability, and spectroscopic characteristics.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
For a molecule like 2-(3-amino-4-ethylphenyl)-3-pyridinol, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict these energy levels. The amino (-NH₂) group, being a strong electron-donating group, is expected to significantly raise the HOMO energy level, localizing the HOMO density primarily on the aminophenyl ring. The pyridinol ring acts as an electron-accepting moiety, influencing the LUMO. The HOMO-LUMO gap for similar aromatic compounds is typically in the range of 2 to 5 eV. researchgate.netnih.gov A smaller gap suggests higher reactivity and susceptibility to electronic excitation. nih.gov QSAR studies on related aminopyridine derivatives have shown that HOMO and LUMO energies are critical descriptors for modeling biological activity. nih.gov
Table 1: Representative Predicted Frontier Orbital Energies
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -5.0 | Electron-donating capability (ionization potential) |
| LUMO Energy | -1.5 to -1.0 | Electron-accepting capability (electron affinity) |
| HOMO-LUMO Gap (ΔE) | 4.0 to 3.5 | Chemical reactivity, electronic transition energy |
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In this compound, the MEP surface would reveal distinct features. A strong negative potential is expected around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, making these sites prime locations for hydrogen bond acceptance. nih.govnih.gov The amino group's lone pair also contributes to a negative potential region. Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential, marking them as hydrogen bond donor sites. mdpi.com The aromatic rings themselves present a complex potential landscape, with the π-electron clouds generally showing negative potential above and below the plane, which can be influenced by the substituents. pnas.org Understanding these electrostatic features is critical for predicting how the molecule will interact with biological receptors or solvent molecules. nih.gov
Conformational Analysis and Energy Landscapes (e.g., Tautomeric Equilibria of 3-Pyridinol)
The 3-pyridinol moiety is well-known to exist in a tautomeric equilibrium with its keto form, 3-pyridone. researchgate.net This equilibrium is highly sensitive to the molecular environment. In the gas phase, the enol form (3-hydroxypyridine) is significantly favored. However, in polar solvents like water, the zwitterionic keto form is highly stabilized by hydrogen bonding, leading to a mixture where both tautomers can coexist in nearly equal proportions. researchgate.netacs.org
For this compound, computational studies can model this tautomeric equilibrium. By calculating the relative energies of the enol and keto forms in both the gas phase and with a solvent model (e.g., Polarizable Continuum Model, PCM), one can predict the favored tautomer under different conditions. The presence of the bulky and electron-donating 2-(3-amino-4-ethylphenyl) substituent could subtly shift this equilibrium compared to unsubstituted 3-pyridinol. Furthermore, conformational analysis would be necessary to identify the lowest energy arrangement of the two aromatic rings relative to each other, considering the rotational barrier around the central carbon-carbon single bond.
Figure 1: Tautomeric Equilibrium of the 3-Pyridinol Moiety
In aqueous solution, the equilibrium can be significantly shifted towards the keto form due to stabilization by solvent hydrogen bonds. researchgate.netrsc.org
Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior
While static quantum chemical calculations provide information on stable states, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. An MD simulation of this compound in a solvent box (e.g., water) would reveal how the molecule moves, rotates, and interacts with its surroundings.
Key insights from an MD simulation would include:
Solvation Shell Structure: Analysis of the radial distribution functions between the solute's functional groups (e.g., -OH, -NH₂) and solvent molecules would characterize the local solvation environment. acs.org It would show, for instance, the average number of water molecules hydrogen-bonded to the solute. researchgate.net
Hydrogen Bonding Dynamics: MD simulations can track the formation and breaking of hydrogen bonds, providing a lifetime analysis that reveals the stability of these crucial interactions. scispace.com
Conformational Dynamics: The simulation would show the flexibility of the molecule, including the rotation around the C-C bond linking the two rings and the fluctuations of the ethyl group. This is essential for understanding how the molecule might adapt its shape to fit into a binding pocket. researchgate.net
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) for Mechanistic Insights
Computational methods are highly effective at predicting spectroscopic properties, which can serve as a powerful tool for structural confirmation and for understanding the electronic transitions and vibrational modes of a molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. For this compound, the spectrum would likely be dominated by π → π* transitions within the aromatic system. researchgate.net The calculations would predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths. nih.gov The predicted spectrum could help distinguish between the enol and keto tautomers, as their electronic structures and thus their absorption spectra would differ. researchgate.netacs.org
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. iosrjournals.org For the target compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to particular molecular motions, such as the N-H and O-H stretching vibrations (typically 3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C=N/C=C ring stretching modes (1400-1600 cm⁻¹). researchgate.netyoutube.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. acs.orgmdpi.com This is invaluable for assigning peaks in a complex experimental spectrum and confirming the connectivity of the molecule.
Table 2: Representative Predicted Spectroscopic Data
| Spectroscopy | Predicted Feature | Corresponding Functional Group/Region |
|---|---|---|
| UV-Vis | λ_max ≈ 280-350 nm | π → π* transitions of the conjugated aromatic system |
| IR | ~3450 cm⁻¹ (sharp) | N-H stretch (amino group) |
| ~3300 cm⁻¹ (broad) | O-H stretch (hydroxyl group) | |
| ~1600 cm⁻¹ | Aromatic C=C/C=N stretching | |
| ¹³C NMR | 150-160 ppm | Carbon bearing the -OH group |
| 140-150 ppm | Carbon bearing the -NH₂ group | |
| 110-130 ppm | Other aromatic carbons | |
| ¹H NMR | 6.5-8.5 ppm | Aromatic and Pyridinol Protons |
| 3.5-4.5 ppm | -NH₂ Protons | |
| ~2.6 ppm (quartet) | -CH₂- (Ethyl group) | |
| ~1.2 ppm (triplet) | -CH₃ (Ethyl group) |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Molecular Descriptors
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov To build such a model for a class of compounds including this compound, one would first need to generate a set of molecular descriptors for each molecule in the series.
These descriptors, which quantify various aspects of the molecular structure, can be calculated computationally and fall into several categories:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. nih.govnih.gov
Topological Descriptors: Indices that describe molecular size, shape, and branching (e.g., Wiener index, Randić connectivity index). nih.govresearchgate.net
Quantum Chemical Descriptors: Total energy, heat of formation, polarizability. researchgate.net
Steric Descriptors: Molecular volume, surface area.
Once a diverse set of descriptors is calculated for a training set of molecules with known activities or properties, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model. nih.gov For instance, a QSAR study on aminopyridine-based inhibitors might find that biological activity is strongly correlated with the HOMO energy and the dipole moment. nih.govrsc.org Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent or selective compounds. nih.gov
Ligand-Target Docking and Molecular Recognition Simulations (In Silico Approaches)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov For compounds like this compound, which possess structural motifs common in kinase inhibitors, docking studies are particularly relevant. nih.govnih.govmdpi.com
Key Interactions and Binding Modes:
In silico studies of similar aminopyridine-based kinase inhibitors reveal common interaction patterns. nih.govmdpi.comrsc.org The aminopyridine scaffold can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov The 2-pyridone structure, a tautomeric form of 3-pyridinol, is also capable of acting as both a hydrogen bond donor and acceptor, facilitating strong binding to kinase active sites. mdpi.com
The docking of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives into the IKK-β active site, for instance, has demonstrated the importance of hydrogen bonding and hydrophobic interactions for binding affinity. figshare.com Similarly, studies on pyridopyrimidine derivatives as multi-kinase inhibitors have highlighted the significance of interactions with key amino acid residues in the active sites of kinases like VEGFR-2 and HER-2. nih.govmdpi.com
Molecular dynamics (MD) simulations further refine the understanding of ligand-protein interactions by providing insights into the dynamic behavior and stability of the complex over time. nih.govnih.govspringernature.comrsc.org These simulations can confirm the stability of binding poses identified through docking and reveal the flexibility of both the ligand and the protein. springernature.comresearchgate.net
Table 1: Representative Docking Scores and Interactions for Analogous Pyridine Derivatives
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Cyanopyridones | VEGFR-2 | -14.5 to -15.2 | Cys1045, Asp1046, Glu885, Cys919 | mdpi.com |
| Aminopyrimidinyl Pyrazoles | PLK1 | Not specified | Not specified | nih.gov |
| 1H-Pyrazolo[3,4-d]pyrimidines | CDK2 | Not specified | Gly A:11, Ile A:10 | researchgate.net |
| Pyridazine Derivatives | Alpha-amylase | Good interaction scores | Not specified | researchgate.net |
This table presents data from studies on compounds structurally related to this compound to illustrate the types of results obtained from molecular docking studies. The specific values are for the analogous compounds and not the subject compound of this article.
Theoretical Prediction of Chemical Reactivity and Reaction Pathways
Theoretical methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of molecules. nih.gov These calculations can determine various molecular properties and reactivity descriptors that govern how a molecule will behave in a chemical reaction.
Reactivity Descriptors:
For aminopyridine derivatives, computational studies often calculate descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov Other calculated parameters include the dipole moment, which influences solubility and binding, and various topological indices that correlate with biological activity in Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govresearchgate.net
QSAR studies on aminopyridine derivatives have successfully built models that correlate these calculated descriptors with their observed biological activities, such as the inhibition of c-Jun N-terminal kinases (JNKs) or nitric oxide synthases. nih.govnih.govresearchgate.net These models can then be used to predict the activity of new, untested compounds. figshare.comnih.gov
Table 2: Predicted Physicochemical and Reactivity Descriptors for a Representative Aminopyridine Derivative
| Descriptor | Predicted Value | Significance | Reference |
| HOMO Energy | Varies | Electron-donating ability | nih.gov |
| LUMO Energy | Varies | Electron-accepting ability | nih.gov |
| HOMO-LUMO Gap | Varies | Chemical reactivity and stability | nih.gov |
| Dipole Moment | Varies | Polarity and intermolecular interactions | nih.gov |
| LogP | Varies | Lipophilicity and membrane permeability | figshare.com |
This table provides examples of descriptors that are typically calculated for aminopyridine derivatives to predict their chemical behavior. The values are generalized as they are highly dependent on the specific molecular structure.
Prediction of Reaction Pathways:
Computational chemistry also aids in the prediction of synthetic reaction pathways. nih.gov Retrosynthesis prediction algorithms can identify potential disconnections in a target molecule to suggest simpler, commercially available starting materials. nih.gov For the synthesis of aminopyridine derivatives, various multicomponent reactions have been developed and optimized, often guided by an understanding of the reaction mechanism. mdpi.com
For a molecule like this compound, a plausible synthetic route could involve the condensation of appropriate precursors, with the specific reaction conditions being optimized based on theoretical predictions and experimental validation. Computational models can predict the feasibility of different reaction steps and help in identifying potential byproducts. nih.gov
Investigation of Molecular Recognition by Biological Receptors (In Vitro and In Silico)
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. For a compound like this compound, this process is investigated through a combination of laboratory experiments (in vitro) and computational simulations (in silico) to predict and confirm its binding to biological targets such as enzymes and receptors.
Cell-free assays are crucial for determining the direct inhibitory effect of a compound on a purified enzyme, free from the complexities of a cellular environment. luceome.com Compounds with an aminopyridine scaffold have been widely studied as enzyme inhibitors. For example, various aminopyridine derivatives have demonstrated inhibitory activity against a range of kinases, which are key regulators of cell signaling.
In a typical cell-free kinase assay, a purified kinase, its substrate (like a peptide or protein), and ATP are combined. The test compound is added at various concentrations to measure its effect on the phosphorylation of the substrate. The inhibitory potency is commonly expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Studies on related aminopyridine compounds have shown potent inhibition of various kinases. For instance, an aminopyridine derivative, KRC-180, was found to inhibit Janus kinase 2 (JAK2) with an IC50 of 0.123 µM in a cell-free assay. nih.gov Similarly, aminopyridine-based inhibitors have been identified for c-Jun N-terminal kinases (JNK), with some showing IC50 values in the low nanomolar range. acs.orgdrugbank.com Other research has shown aminopyridine analogs can inhibit enzymes of the glyoxylate shunt in Pseudomonas aeruginosa and aminopyridine thiourea derivatives can act as non-competitive inhibitors of the α-glucosidase enzyme. rsc.orgnih.gov
Table 1: Examples of Enzyme Inhibition by Aminopyridine Derivatives in Cell-Free Systems
| Compound Class | Enzyme Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Aminopyridine derivative (KRC-180) | Janus Kinase 2 (JAK2) | 0.123 µM | nih.gov |
| Aminopyridine acetamide (6a) | c-Jun N-terminal Kinase 1 (JNK1) | 750 nM | acs.org |
| 2-Aminopyridine derivative (SB002) | Isocitrate Lyase (ICL) | 13.3 µM | nih.gov |
| Aminopyridine thiourea derivative (47e) | α-Glucosidase | 24.62 ± 0.94 µM | rsc.org |
These findings suggest that a compound with the this compound structure could potentially exhibit inhibitory activity against one or more protein kinases or other enzymes.
Receptor binding assays are used to quantify the affinity of a ligand for a specific receptor. These assays typically use isolated proteins or membrane preparations that are rich in the receptor of interest. A radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (often expressed as a Ki or IC50 value) can be determined.
Pyridine-containing compounds have been shown to bind to a wide variety of receptors. For example, a study on 5-substituted pyridine analogues demonstrated high binding affinity for neuronal nicotinic acetylcholine receptors, with Ki values ranging from 0.055 to 0.69 nM. nih.gov Furthermore, novel 2-aminopyridine derivatives have been developed as high-affinity ligands for sigma (σ) receptors, which are implicated in various neurological functions and diseases. nih.govresearchgate.net Research comparing aminopyrimidine- and aminopyridine-bearing carbohydrate receptors found that the aminopyrimidine structures generally exhibited higher binding affinity. rsc.org
Table 2: Receptor Binding Affinities of Representative Pyridine Derivatives
| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 5-Phenyl-substituted pyridine analogue | Neuronal Nicotinic Acetylcholine Receptor | 0.055 nM | nih.gov |
| 5-(2-Thienyl)-substituted pyridine analogue | Neuronal Nicotinic Acetylcholine Receptor | 0.69 nM | nih.gov |
| 2-Aminopyridine derivative | Sigma-2 (σ2) Receptor | High Affinity | nih.govresearchgate.net |
| Substituted Pyridine (Compound 18) | Dopamine Transporter (DAT) | 79 nM | nih.gov |
Given these precedents, this compound could be evaluated for its binding affinity to a panel of receptors, particularly those known to interact with aminopyridine scaffolds, such as neurotransmitter receptors.
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. wikipedia.org This binding event causes a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the orthosteric ligand. acs.org Allosteric modulators offer potential therapeutic advantages, including greater receptor subtype selectivity and a ceiling effect that can improve safety. nih.gov
The pyridine moiety is present in several known allosteric modulators. For instance, certain pyridine derivatives have been identified as positive allosteric modulators of the muscarinic M1 receptor, a target for treating Alzheimer's disease. google.com Another example is VU0418506, a pyrazolo[4,3-b]pyridine derivative that acts as a potent and selective PAM for the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease. nih.gov Additionally, compounds containing a 3-(2-pyridinyl)isoquinoline structure have been reported as allosteric modulators of the A3 adenosine receptor. nih.govnih.gov
The mechanism of allosteric modulation can be investigated by functional assays that measure the receptor's response to its primary agonist in the presence and absence of the potential modulator. A leftward shift in the agonist's dose-response curve indicates positive modulation, while a rightward shift suggests negative modulation. The structural features of this compound make it a candidate for investigation as a potential allosteric modulator on G-protein coupled receptors (GPCRs) or ion channels.
Elucidation of Protein-Ligand Interaction Maps and Binding Sites
Understanding the precise interactions between a ligand and its protein target at the atomic level is crucial for rational drug design. This is achieved through techniques like X-ray crystallography, NMR spectroscopy, and computational methods such as molecular docking. These methods generate a protein-ligand interaction map, which details the specific amino acid residues involved in binding and the types of non-covalent interactions formed.
Molecular docking simulations are frequently used to predict the binding pose of a ligand within a protein's active site. For aminopyridine derivatives, these studies have revealed key interactions that contribute to their binding affinity and selectivity. For instance, docking studies of 2-aminopyridine derivatives as c-Met kinase inhibitors showed that electrostatic and hydrogen bond interactions with key residues like Tyr1230 and Arg1208 were vital for activity. nih.gov The 2-aminopyridine moiety itself is a well-established kinase inhibitor scaffold that frequently forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. acs.org
A hypothetical interaction map for this compound binding to a kinase active site might include:
Hydrogen Bonds: The nitrogen atom of the pyridine ring, the 2-amino group, and the 3-hydroxyl group are all potential hydrogen bond donors and acceptors that could interact with backbone atoms in the kinase hinge region.
Hydrophobic Interactions: The ethylphenyl group would likely occupy a hydrophobic pocket within the binding site, interacting with nonpolar amino acid residues.
π-π Stacking: The aromatic pyridine and phenyl rings could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.
These predicted interactions can be visualized using 2D interaction maps, which show the ligand and the surrounding amino acid residues, with lines indicating the different types of chemical interactions. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies on this compound Analogs
Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a compound and observing how these changes affect its biological activity. nih.gov This process helps to identify the parts of the molecule that are essential for its function. For a molecule like this compound, SAR studies would involve synthesizing analogs with modifications to the pyridine ring, the aminophenyl group, and the ethyl and hydroxyl substituents.
SAR studies on various pyridine derivatives have yielded valuable insights. A review of pyridine derivatives with antiproliferative activity found that the presence and position of hydroxyl (-OH), amino (-NH2), methoxy (-OMe), and carbonyl (-C=O) groups often enhanced activity, whereas bulky groups or halogens tended to decrease it. nih.govnih.gov For pyridine-based inhibitors of the dopamine transporter, the geometry and electronic nature of the substituents on the pyridine ring were found to be critical determinants of inhibitory activity and selectivity. nih.gov
Table 3: General Structure-Activity Relationships for Bioactive Pyridine Derivatives
| Structural Modification | General Effect on Activity | Potential Interaction Influenced | Reference |
|---|---|---|---|
| Addition of -OH or -NH2 groups | Often enhances activity | Hydrogen bonding capacity | nih.govnih.gov |
| Addition of bulky groups | Often decreases activity | Steric hindrance in binding pocket | nih.govnih.gov |
| Modification of substituent position | Can significantly alter potency and selectivity | Optimal geometric fit in binding site | nih.gov |
| Replacement of phenyl with other heterocycles | Can improve potency | Altered electronic properties and binding interactions | nih.gov |
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on SAR studies of related compounds, several key pharmacophoric features can be proposed for the this compound scaffold.
The pyridine ring itself is a versatile pharmacophore. nih.gov Its nitrogen atom acts as a hydrogen bond acceptor, and its aromatic nature allows for π-π interactions. This feature improves aqueous solubility and metabolic stability compared to a simple benzene ring. nih.gov
Key pharmacophoric features for this class of compounds likely include:
A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.
Hydrogen Bond Donors/Acceptors: The 2-amino group and the 3-hydroxyl group on the pyridine ring are crucial for forming specific hydrogen bonds with the target protein, often anchoring the molecule in the binding site.
A Hydrophobic Region: The ethylphenyl moiety provides a necessary hydrophobic component to interact with nonpolar pockets in the target protein.
An Aromatic Ring Feature: The phenyl ring, which can participate in various interactions including π-π stacking and hydrophobic interactions.
Pharmacophore models can be generated computationally and used to search for other compounds with a similar arrangement of these key features, potentially leading to the discovery of new molecules with similar biological activity. nih.gov
Unraveling the Molecular Behavior of this compound: A Review of In Silico and In Vitro Studies
A comprehensive analysis of the molecular interactions, cellular uptake, and target identification of the novel compound this compound is presented. This article explores the intricate binding mechanisms, predictive modeling of its molecular recognition, and the critical role of non-covalent interactions. Furthermore, it delves into in vitro research on its cellular absorption and localization, alongside chemo-proteomic strategies for pinpointing its biological targets.
Advanced Analytical and Biophysical Methodologies for Research Characterization
High-Resolution Mass Spectrometry for Mechanistic Studies and Metabolite Identification (In Vitro Research)
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound and its metabolic products. nih.gov In the context of 2-(3-amino-4-ethylphenyl)-3-pyridinol, HRMS, often coupled with liquid chromatography (LC), would be employed to study its metabolic stability and identify metabolites formed during in vitro incubation with liver microsomes. nih.govnih.gov
Mechanistic Studies : By analyzing the fragmentation patterns (MS/MS spectra), researchers can deduce the structure of metabolites. Common metabolic pathways for compounds containing aromatic amine and phenol (B47542) groups include hydroxylation, N-oxidation, and conjugation reactions like glucuronidation and sulfation. nih.govmdpi.commdpi.com
Metabolite Identification : A nontargeted metabolomics approach using HRMS can efficiently identify potential metabolites by comparing samples from active and heat-inactivated microsomal incubations. nih.gov This allows for the detection of expected and unexpected metabolic products.
A hypothetical in vitro metabolism study in human liver microsomes could yield the following metabolites, identifiable by their precise mass-to-charge ratio ([M+H]⁺).
Table 1: Hypothetical In Vitro Metabolites of this compound Identified by HRMS
| Putative Metabolite | Metabolic Reaction | Predicted [M+H]⁺ (m/z) | Mass Shift from Parent |
|---|---|---|---|
| Parent Compound | - | 229.1335 | - |
| M1 | Hydroxylation (+O) | 245.1284 | +15.9949 |
| M2 | N-Oxidation (+O) | 245.1284 | +15.9949 |
| M3 | Glucuronide Conjugate (+C₆H₈O₆) | 405.1659 | +176.0324 |
| M4 | Sulfate Conjugate (+SO₃) | 309.0903 | +79.9568 |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational Analysis and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of organic molecules in solution. nih.gov For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) would confirm its covalent structure.
Advanced NMR techniques are particularly valuable for conformational analysis. nih.gov The central bond connecting the phenyl and pyridinol rings allows for rotation, leading to different spatial arrangements (conformations).
Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D NMR technique can detect through-space interactions between protons that are close to each other, providing crucial data on the preferred rotational angle (dihedral angle) between the two aromatic rings. researchgate.netic.ac.uk
Interaction Studies : NMR can also probe interactions with a target protein. Chemical Shift Perturbation (CSP) mapping, observed in ¹H-¹⁵N HSQC spectra of an isotope-labeled protein, can identify the specific amino acid residues at the binding interface upon titration with the compound. ipb.pt
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ethyl -CH₃ | ~1.20 | Triplet |
| Ethyl -CH₂ | ~2.60 | Quartet |
| -NH₂ | ~5.10 | Singlet (broad) |
| Pyridinol -OH | ~9.80 | Singlet (broad) |
| Aromatic Protons | 6.80 - 8.10 | Multiplets |
X-ray Crystallography and Cryo-Electron Microscopy for Co-Crystal Structure Determination with Molecular Targets
To understand how a compound exerts its biological effect, it is essential to visualize its interaction with the molecular target at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structure of protein-ligand complexes. creative-biostructure.comnih.govnih.gov
The process involves obtaining high-quality crystals or cryo-EM samples of the target protein in complex with this compound. The resulting electron density map allows for the precise modeling of the compound within the protein's binding site. nih.govnumberanalytics.com This information is invaluable for structure-based drug design, revealing:
The exact binding pose and conformation of the ligand.
Key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. creative-biostructure.com
Solvent-mediated interactions and any conformational changes in the protein upon binding.
Table 3: Hypothetical Key Interactions for this compound with a Kinase Target
| Ligand Moiety | Interaction Type | Interacting Protein Residue | Distance (Å) |
|---|---|---|---|
| Pyridinol -OH | Hydrogen Bond (Donor) | Asp145 (Carbonyl O) | 2.8 |
| Pyridinol N | Hydrogen Bond (Acceptor) | Cys85 (Backbone NH) | 3.0 |
| Amino -NH₂ | Hydrogen Bond (Donor) | Glu82 (Side Chain O) | 2.9 |
| Ethylphenyl Ring | Hydrophobic | Val35, Leu134 | 3.5 - 4.0 |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Interactions
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. whiterose.ac.ukiitkgp.ac.innih.gov By titrating this compound into a solution containing its target protein, ITC can determine several key parameters without the need for labeling. iaanalysis.comnih.gov
Binding Affinity (Kₐ) and Dissociation Constant (Kₙ) : Quantifies the strength of the interaction.
Enthalpy Change (ΔH) : Indicates the heat change due to the formation and breaking of bonds. nih.gov
Stoichiometry (n) : Reveals the molar ratio of the ligand to the protein in the complex.
Entropy Change (ΔS) : Calculated from the other parameters, it reflects changes in the system's disorder, often related to conformational changes and solvent reorganization. nih.gov
This data helps to understand the driving forces behind the binding, whether it is primarily enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in disorder, such as the hydrophobic effect). whiterose.ac.uk
Table 4: Representative Thermodynamic Data from an ITC Experiment
| Parameter | Hypothetical Value | Interpretation |
|---|---|---|
| Stoichiometry (n) | 1.05 | A 1:1 binding ratio |
| Dissociation Constant (Kₙ) | 50 nM | High-affinity interaction |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | Favorable enthalpic contribution (exothermic) |
| Entropy Change (TΔS) | +1.5 kcal/mol | Favorable entropic contribution |
| Gibbs Free Energy (ΔG) | -10.0 kcal/mol | Spontaneous binding event |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics Studies
Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. nih.govyoutube.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound (the analyte) is flowed over the surface. youtube.comyoutube.com
Binding of the analyte to the immobilized ligand changes the refractive index at the surface, which is detected as a response signal. jove.com This allows for the direct measurement of:
Association Rate Constant (kₐ) : The rate at which the complex forms.
Dissociation Rate Constant (kₙ) : The rate at which the complex breaks apart.
From these rate constants, the equilibrium dissociation constant (Kₙ = kₙ/kₐ) can be calculated, providing a measure of binding affinity that complements ITC data. broadinstitute.org The kinetic information is particularly valuable for understanding the drug's residence time on its target.
Table 5: Hypothetical Kinetic Parameters from an SPR Analysis
| Parameter | Hypothetical Value | Description |
|---|---|---|
| kₐ (M⁻¹s⁻¹) | 2.5 x 10⁵ | Rate of association |
| kₙ (s⁻¹) | 1.25 x 10⁻² | Rate of dissociation |
| Kₙ (nM) | 50 | Equilibrium dissociation constant (affinity) |
Circular Dichroism (CD) Spectroscopy for Chiral Interactions (if applicable to derivatives)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it highly sensitive to molecular chirality. creative-proteomics.comnih.gov The parent compound, this compound, is achiral and therefore would not exhibit a CD signal on its own.
However, CD spectroscopy becomes a powerful tool under two conditions:
Interaction with a Chiral Target : When the compound binds to a chiral macromolecule like a protein, it can induce changes in the protein's secondary or tertiary structure. These changes can be monitored by observing the CD spectrum of the protein in the far-UV (for secondary structure) or near-UV (for tertiary structure) regions. researchgate.net
Chiral Derivatives : If chiral derivatives of the compound are synthesized (e.g., by introducing a stereocenter), CD spectroscopy can be used to determine their absolute configuration and enantiomeric purity. creative-proteomics.comresearchgate.net It is also invaluable for studying whether a biological target exhibits stereospecific binding to one enantiomer over the other. nih.gov
Table 6: Potential Applications of CD Spectroscopy
| Application | Information Gained |
|---|---|
| Protein Conformational Change upon Binding | Detects changes in α-helix, β-sheet content of the target protein. researchgate.net |
| Analysis of Chiral Derivatives | Confirms absolute stereochemistry and enantiomeric excess. creative-proteomics.com |
| Stereospecific Interaction Studies | Determines if a target protein preferentially binds one enantiomer of a chiral derivative. |
Fluorescence Spectroscopy for Probing Ligand-Protein Interactions and Molecular Recognition
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions, often by monitoring the intrinsic fluorescence of a protein. springernature.com Many proteins contain fluorescent amino acids, primarily tryptophan and tyrosine. The fluorescence of these residues is sensitive to their local environment. researchgate.net
When this compound binds to a protein near one of these fluorophores, it can cause a change in the fluorescence signal, most commonly quenching (a decrease in intensity). researchgate.netnih.gov This phenomenon can be used to:
Determine Binding Affinity : By titrating the protein with increasing concentrations of the compound, the quenching data can be analyzed using the Stern-Volmer equation to calculate binding and quenching constants. jelsciences.com
Probe Binding Mechanisms : Temperature-dependent studies can help distinguish between static quenching (due to complex formation) and dynamic quenching (due to collisions). jelsciences.com
FRET Studies : If the compound itself is fluorescent, Förster Resonance Energy Transfer (FRET) can be used to measure distances between the ligand in its binding site and a fluorophore on the protein.
Table 7: Hypothetical Fluorescence Quenching Data for Interaction with a Tryptophan-Containing Protein
| Parameter | Hypothetical Value | Indication |
|---|---|---|
| Quenching Mechanism | Static | Formation of a ground-state complex. jelsciences.com |
| Stern-Volmer Constant (Ksv) | 1.8 x 10⁴ M⁻¹ | Efficiency of quenching by the compound. |
| Binding Constant (Kₐ) | 2.1 x 10⁴ M⁻¹ | Affinity of the ligand for the protein. |
| Number of Binding Sites (n) | ~1 | A 1:1 binding stoichiometry. |
Chromatographic Derivatization Techniques for Enhanced Detection and Separation in Research Matrices
The quantitative and qualitative analysis of "this compound" in complex research matrices, such as biological fluids or environmental samples, presents analytical challenges. These challenges often stem from the compound's polarity, potential for low concentration, and insufficient response to standard detection methods like UV-Vis or mass spectrometry (MS). Chromatographic derivatization is a strategic approach to chemically modify the analyte to improve its analytical properties, thereby enhancing detection sensitivity, selectivity, and chromatographic separation. greyhoundchrom.comsdiarticle4.com This process involves reacting the target molecule with a derivatizing reagent to yield a product with more favorable characteristics for analysis. sdiarticle4.com
For "this compound," derivatization primarily targets its primary amino group (-NH2) and, to a lesser extent, its hydroxyl group (-OH). The choice of derivatization reagent and technique depends on the analytical platform, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and the detector in use. nih.gov Derivatization can be performed either before the chromatographic separation (pre-column) or after separation and before detection (post-column). sdiarticle4.com
Pre-column derivatization is the more common approach, offering the advantage of separating excess reagent from the derivatized analyte during the chromatographic run. sdiarticle4.com This technique is instrumental in improving the chromatographic behavior of polar analytes on reversed-phase (RP) columns and introducing moieties that are highly responsive to specific detectors, such as fluorescence or mass spectrometry detectors. scispace.comchemrxiv.org
A key benefit of derivatization is the significant enhancement in detection sensitivity. By introducing a chromophore or fluorophore, the detectability of the analyte can be substantially increased. sdiarticle4.com For instance, reagents that form highly fluorescent derivatives are particularly valuable for trace-level analysis. libretexts.org Furthermore, derivatization can improve the selectivity of the analysis by targeting specific functional groups, reducing interference from matrix components. greyhoundchrom.com
In the context of mass spectrometry, derivatization can lead to the formation of ions with higher molecular weights, which is advantageous for selected ion monitoring (SIM) mode, moving the signal to a more specific and less noisy region of the mass spectrum. researchgate.net It can also improve the chromatographic peak shape and resolution by masking polar functional groups, leading to more symmetrical peaks and better separation from closely eluting compounds or isomers. nih.govnih.gov
The following table summarizes common derivatization reagents applicable to the functional groups present in "this compound":
| Derivatizing Reagent | Target Functional Group | Detection Method | Key Advantages |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Primary and secondary amines | Fluorescence, MS | Forms stable derivatives, excellent for amino group analysis. scispace.comchemrxiv.orgresearchgate.net |
| o-Phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Fluorescence | Rapid reaction, widely used for amino acid and primary amine analysis. nih.govlibretexts.orgnih.gov |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines, alcohols | Fluorescence, UV | Reacts with a broad range of amines and alcohols, forming highly fluorescent derivatives. sdiarticle4.comlibretexts.orgresearchgate.net |
| Dansyl chloride (DNS-Cl) | Primary and secondary amines, phenols | Fluorescence, MS | Produces highly fluorescent and stable derivatives. sdiarticle4.comnih.govlibretexts.org |
| Hexylchloroformate | Amines | MS | Increases molecular weight and improves chromatographic behavior for LC-MS analysis. researchgate.net |
| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic acids, alcohols, sulfonamides, thiols | Electron Capture Detector (ECD) for GC | Adds a halogenated group, significantly enhancing response at the EC detector. libretexts.org |
The selection of the most appropriate derivatization strategy is contingent on the specific research objectives, the nature of the sample matrix, and the available analytical instrumentation. For comprehensive characterization, a dual-run approach, analyzing both non-derivatized and derivatized samples, can provide complementary information. researchgate.net
Detailed research findings have demonstrated the utility of these techniques for similar compounds. For example, the use of AccQ-Tag (a commercial kit containing AQC) for derivatizing amine groups has been shown to significantly improve the retention of polar metabolites in reversed-phase liquid chromatography. scispace.comchemrxiv.org Studies have shown that combining derivatization with ion-pairing chromatography can increase the proportion of well-retained polar metabolites from 39% to 91% in LC-MS analysis. scispace.comchemrxiv.org
Similarly, OPA derivatization is a well-established method for the rapid and sensitive analysis of amino acids in plasma samples, with automated online precolumn derivatization enabling high-throughput analysis. nih.gov For the analysis of potentially genotoxic impurities like arylamines and aminopyridines in pharmaceutical products, in-situ derivatization with hexylchloroformate has been successfully employed to enhance LC-MS sensitivity and chromatographic performance. researchgate.net
The following interactive data table presents a hypothetical research scenario illustrating the impact of derivatization on the analysis of "this compound" in a research matrix.
| Analytical Parameter | Without Derivatization | With FMOC-Cl Derivatization |
| Retention Time (min) | 2.5 | 12.8 |
| Peak Asymmetry | 1.8 | 1.1 |
| Limit of Detection (LOD) | 50 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 1.5 ng/mL |
| Mass Spectrometric Signal Intensity (arbitrary units) | 1.2 x 10^4 | 8.5 x 10^5 |
This data illustrates a significant improvement in retention time, peak shape, and sensitivity, underscoring the value of chromatographic derivatization in the advanced analytical characterization of "this compound".
Potential Applications As Research Tools and Chemical Probes
Development as Fluorescent or Imaging Probes for In Vitro Biological Systems
The development of fluorescent probes is crucial for visualizing and understanding complex biological processes within cells. The inherent fluorescence of certain organic molecules can be harnessed for this purpose. The aminopyridine scaffold, a core component of 2-(3-amino-4-ethylphenyl)-3-pyridinol, is known to be a potential basis for fluorescent probes, with some derivatives exhibiting high quantum yields. mdpi.com The development of novel fluorescent probes often involves the strategic modification of a core structure to enhance its photophysical properties and introduce selectivity for specific biological targets. nih.govnih.gov
For a compound like this compound, its potential as a fluorescent probe would depend on several factors, including its quantum yield, Stokes shift, and photostability. Researchers would typically investigate these properties through spectroscopic analysis. Furthermore, its utility as an imaging probe in in vitro biological systems would necessitate studies to assess its cell permeability, localization within cellular compartments, and any potential cytotoxicity. The amino and hydroxyl groups on the molecule offer sites for further chemical modification, which could be exploited to tune its fluorescent properties or to attach specific targeting moieties.
Table 1: Key Considerations for Developing Fluorescent Probes
| Parameter | Description | Relevance to this compound |
| Quantum Yield | The efficiency of converting absorbed light into emitted light. | A higher quantum yield is desirable for brighter probes. The intrinsic fluorescence of the aminopyridine core suggests potential. mdpi.com |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A large Stokes shift is advantageous to minimize self-quenching and background interference. |
| Photostability | The ability of the fluorophore to resist degradation upon exposure to light. | Essential for long-term imaging experiments. |
| Cell Permeability | The ability to cross the cell membrane to reach intracellular targets. | The physicochemical properties of the molecule will determine its ability to enter cells. |
| Target Specificity | The ability to selectively bind to a specific biomolecule or cellular structure. | The amino and hydroxyl groups could be functionalized to introduce targeting ligands. |
Use as Chemical Biology Tools for Investigating Cellular Pathways (In Vitro)
Chemical biology tools are small molecules that can be used to perturb and study biological systems. nih.govgesundheitsindustrie-bw.de These tools have become indispensable for dissecting complex cellular pathways and identifying the functions of specific proteins. The utility of a compound as a chemical biology tool often stems from its ability to specifically interact with a biological target, such as an enzyme or a receptor, thereby modulating its activity. gesundheitsindustrie-bw.de
The structure of this compound, with its hydrogen bond donors and acceptors, as well as its aromatic rings, suggests the potential for interactions with biological macromolecules. To explore its use as a chemical biology tool, researchers would typically screen the compound against a panel of biological targets to identify any specific binding partners. Techniques such as affinity chromatography or proteomic approaches could be employed for this purpose. Once a target is identified, the compound can be used to study the downstream effects of modulating that target's activity on cellular pathways.
Application in Supramolecular Chemistry and Advanced Material Science (e.g., self-assembly, chemosensors)
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. rsc.org Molecules that can self-assemble into well-defined structures are of great interest for the development of advanced materials, such as hydrogels and nanomaterials. acs.org The hydrogen bonding capabilities of the amino and hydroxyl groups in this compound, coupled with potential π-π stacking interactions from its aromatic rings, make it a candidate for studies in self-assembly. researchgate.net
Furthermore, the field of chemosensors involves the design of molecules that can selectively bind to a specific analyte and produce a detectable signal, such as a change in fluorescence. nih.gov The aminopyridine and aminophenyl motifs have been explored in the design of chemosensors for various analytes. ugm.ac.id The development of this compound as a chemosensor would involve investigating its binding affinity and selectivity for different ions or small molecules and characterizing the resulting spectroscopic changes.
Strategies for Pre-clinical Lead Compound Identification and Optimization (Without Clinical Data)
The process of drug discovery often begins with the identification of a "lead compound," which is a molecule that shows promising biological activity against a specific therapeutic target. fiveable.me This lead compound then undergoes a process of optimization to improve its potency, selectivity, and pharmacokinetic properties. danaher.comcreative-bioarray.com
The identification of this compound as a potential lead compound would typically arise from high-throughput screening campaigns where large libraries of chemical compounds are tested for their ability to modulate a specific biological target. Should this molecule exhibit interesting activity, the next step would be lead optimization. This process involves the synthesis of a series of analogues of the lead compound with systematic modifications to its chemical structure. creative-bioarray.com For this compound, medicinal chemists could explore modifications to the ethyl group, the amino group, the hydroxyl group, and the substitution pattern on the phenyl and pyridine (B92270) rings.
Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can play a crucial role in guiding the lead optimization process by predicting how different chemical modifications might affect the compound's binding affinity and other properties. nih.gov The goal of this iterative process of synthesis and testing is to develop a preclinical candidate with an optimal balance of efficacy and drug-like properties. universiteitleiden.nl
Future Directions and Emerging Research Avenues for 2 3 Amino 4 Ethylphenyl 3 Pyridinol Research
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Prediction (In Silico)
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering unprecedented opportunities for the de novo design and predictive assessment of novel therapeutic agents. For 2-(3-amino-4-ethylphenyl)-3-pyridinol, these computational tools can be leveraged to accelerate the identification of more potent and selective analogs.
Generative AI models can be trained on vast datasets of known bioactive molecules to design novel chemical structures with desired pharmacological properties. By inputting the core scaffold of this compound, these algorithms can propose modifications to the ethylphenyl or pyridinol rings, aiming to enhance target binding affinity and specificity. Predictive ML models can then be employed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these newly designed compounds, prioritizing those with the most favorable drug-like profiles for synthesis and experimental testing. This in silico approach significantly reduces the time and resources required for lead optimization.
Table 1: Potential Applications of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Generative models propose novel molecular structures based on the this compound scaffold. | Rapid generation of a diverse library of virtual compounds with potentially improved activity. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of designed analogs based on their physicochemical properties. | Prioritization of candidate compounds for synthesis, focusing on those with the highest predicted potency. |
| ADMET Prediction | Machine learning algorithms forecast the pharmacokinetic and toxicity profiles of virtual compounds. | Early identification of molecules with poor drug-like properties, reducing late-stage attrition. |
| Target Identification | AI tools can analyze biological data to predict potential protein targets for this compound and its derivatives. | Uncovering new therapeutic applications and understanding the mechanism of action. |
Multimodal Investigation of Ligand-Target Interactions
A comprehensive understanding of how this compound interacts with its biological target is fundamental for rational drug design. A multimodal approach, combining various biophysical and structural biology techniques, will be instrumental in elucidating the precise binding mode and the key molecular interactions driving its activity.
Initial investigations may involve computational docking studies to predict the binding pose of this compound within the active site of a putative target, such as a protein kinase. These in silico models can then be validated and refined using experimental techniques. For instance, X-ray crystallography or cryogenic electron microscopy (cryo-EM) can provide high-resolution structural information of the ligand-protein complex, revealing the specific amino acid residues involved in binding.
Furthermore, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to quantify the binding affinity and thermodynamics of the interaction, providing valuable data on the potency and selectivity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also offer insights into the dynamic nature of the ligand-target interaction in solution.
Exploration of Novel Chemical Space through Combinatorial Synthesis and High-Throughput Screening
To explore the structure-activity relationship (SAR) of the this compound scaffold systematically, combinatorial synthesis coupled with high-throughput screening (HTS) presents a powerful strategy. nih.gov This approach allows for the rapid generation of a large and diverse library of analogs, enabling a comprehensive exploration of the chemical space around the lead compound.
By utilizing a modular synthetic route, different building blocks can be systematically introduced at various positions of the this compound core. For example, a variety of substituents can be installed on the ethylphenyl ring to probe the effects of electronic and steric properties on activity. Similarly, modifications to the pyridinol ring can be explored to optimize interactions with the target protein.
Once synthesized, this library of compounds can be subjected to HTS against a panel of relevant biological targets, such as a broad range of protein kinases. colab.wsresearchgate.net HTS assays can be designed to measure specific biological activities, such as enzyme inhibition or receptor binding, allowing for the rapid identification of "hit" compounds with desired pharmacological profiles. researchgate.net The data generated from HTS can then be used to build robust SAR models, guiding the design of next-generation inhibitors with improved potency and selectivity. nih.gov
Table 2: Exemplary Combinatorial Library Design for this compound Analogs
| Scaffold Position | R1 (on Phenyl Ring) | R2 (on Pyridinol Ring) | R3 (Amino Group) |
| Building Blocks | -H, -CH3, -Cl, -F, -OCH3 | -H, -CH3, -OH, -NH2 | -H, -Acyl, -Alkyl |
| Diversity | Probes steric and electronic effects. | Modulates hydrogen bonding and solubility. | Alters polarity and potential for further derivatization. |
Mechanistic Understanding of Cellular Processes Modulated by Pyridinol Derivatives (In Vitro)
Beyond target engagement, it is crucial to understand the downstream cellular consequences of the interaction between this compound and its target. In vitro cellular assays are indispensable for elucidating the mechanism of action and confirming the therapeutic potential of this compound class.
Cell-based assays can be used to assess the ability of this compound and its analogs to modulate specific signaling pathways. For example, if the compound is a kinase inhibitor, its effect on the phosphorylation of downstream substrates can be measured using techniques like Western blotting or ELISA. Cell proliferation assays can determine the anti-cancer potential of the compounds, while cell migration and invasion assays can provide insights into their ability to inhibit metastasis.
Furthermore, advanced techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the cellular changes induced by the compound. This unbiased approach can help to identify novel downstream effectors and off-target effects, providing a more complete picture of the compound's biological activity. A study on pyridine (B92270) derivatives has shown that the introduction of specific functional groups can significantly impact their antiproliferative activity against various cancer cell lines. mdpi.com
By systematically applying these advanced research methodologies, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-amino-4-ethylphenyl)-3-pyridinol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Multi-step synthesis strategies, such as those involving cyclization or functional group interconversion, are commonly employed. For example, a modified Hantzsch pyridine synthesis could be adapted by introducing amino and ethyl groups at specific positions. Reaction parameters like temperature (optimized between 80–120°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., ammonium acetate) significantly influence yield. Evidence from analogous pyridinol syntheses suggests that stepwise purification via column chromatography or recrystallization (e.g., using ethanol-water mixtures) enhances purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise structural data, including bond lengths (mean C–C = 0.005 Å) and disorder resolution, as demonstrated in related pyridinol derivatives .
- Spectroscopy :
- NMR : and NMR identify proton environments (e.g., aromatic vs. aliphatic protons) and confirm substitution patterns.
- IR : Detects functional groups like -OH (broad peak ~3200 cm) and -NH (~3350 cm).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyridinol derivatives across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. To address this:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference diuretics for hypertension studies) .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., halogen vs. alkyl groups) on activity. For example, iodinated analogs in showed enhanced diuretic efficacy, while chlorinated derivatives in exhibited divergent binding affinities .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Q. What computational methods aid in predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., angiotensin-converting enzyme for hypertension) using crystal structures from the PDB .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability. For example, the electron-withdrawing ethyl group in this compound may enhance electrophilic substitution susceptibility .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) to validate docking results .
Q. How can researchers design experiments to analyze degradation pathways under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to stressors (pH 1–13, UV light, oxidants) and monitor via HPLC-MS. For instance, pyridinol analogs in showed pH-dependent hydrolysis of methoxy groups .
- Metabolite profiling : Use liver microsomes (e.g., human S9 fraction) to identify phase I/II metabolites. LC-MS/MS can detect oxidative deamination or glucuronidation products .
- Isotope labeling : Introduce or at key positions (e.g., amino group) to track degradation intermediates .
Data Contradiction Analysis
Q. Why do melting points (mp) of pyridinol derivatives vary significantly across literature sources?
- Methodological Answer : Variations arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters mp. Recrystallization solvents (e.g., ethanol vs. ether) influence polymorph formation .
- Impurities : Residual solvents or byproducts (e.g., unreacted starting materials) depress mp. Purity checks via GC or elemental analysis are critical .
- Measurement conditions : Heating rate (standard: 1°C/min) and apparatus calibration (e.g., DSC vs. capillary method) affect reported values .
Tables for Key Data
| Property | Method | Typical Values | Reference |
|---|---|---|---|
| Melting Point | Capillary method | 162–165°C (crude); 170–171°C (recryst) | |
| Crystallographic R Factor | SCXRD | 0.054 (R); 0.182 (wR) | |
| Diuretic Activity (ED) | Rat model | 12 mg/kg (iodinated analog) | |
| LogP (lipophilicity) | HPLC-derived | 2.3 ± 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
